molecular formula C12H12N2O B11768386 5-(Amino(phenyl)methyl)pyridin-2(1H)-one

5-(Amino(phenyl)methyl)pyridin-2(1H)-one

Cat. No.: B11768386
M. Wt: 200.24 g/mol
InChI Key: FJAYFIQHIXJDKQ-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with benzylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenylmethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Amino(phenyl)methyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the phenyl group.

    5-(Aminomethyl)pyridin-2(1H)-one: Similar structure but lacks the phenyl group.

    5-(Phenylmethyl)pyridin-2(1H)-one: Similar structure but lacks the amino group.

Uniqueness

5-(Amino(phenyl)methyl)pyridin-2(1H)-one is unique due to the presence of both the amino and phenylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H12N2O/c13-12(9-4-2-1-3-5-9)10-6-7-11(15)14-8-10/h1-8,12H,13H2,(H,14,15)

InChI Key

FJAYFIQHIXJDKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC(=O)C=C2)N

Origin of Product

United States

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